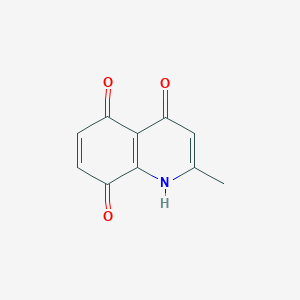
2-Methylquinoline-4,5,8(1H)-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-2-methylquinoline-5,8-dione: is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core with hydroxy and methyl groups at specific positions. It is known for its significant biological and pharmaceutical activities, making it valuable in drug research and development .
準備方法
Synthetic Routes and Reaction Conditions:
- One common method for synthesizing 4-hydroxy-2-methylquinoline-5,8-dione involves the reaction of aniline derivatives with malonic acid equivalents. This method is known for its simplicity and efficiency .
- Another method involves the reaction of anthranilic acid derivatives under specific conditions to yield the desired compound .
Industrial Production Methods:
- Industrial production often utilizes the Thiele-Winter acetoxylation method, which involves the reaction of quinone derivatives with acetic anhydride in the presence of an acidic catalyst. The resulting triacetoxy derivatives are then hydrolyzed to produce hydroxyquinone derivatives .
化学反応の分析
Types of Reactions:
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone derivatives.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.
Major Products:
科学的研究の応用
Chemistry:
- 4-Hydroxy-2-methylquinoline-5,8-dione is used as an intermediate in the synthesis of a wide range of medicinally important compounds .
Biology:
- It has been studied for its potential use in developing antitubercular agents and treatments for Alzheimer’s disease .
Medicine:
- The compound is valuable in drug research and development due to its significant biological activities, including antibacterial and antitubercular properties .
Industry:
作用機序
The mechanism of action of 4-hydroxy-2-methylquinoline-5,8-dione involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or proteins, leading to its biological effects. For example, it has been shown to inhibit phosphodiesterase 10A (PDE10A), which is involved in various cellular processes .
類似化合物との比較
- 2-Hydroxyquinoline
- 4-Hydroxyquinoline
- 2,4-Dihydroxyquinoline
Comparison:
- 4-Hydroxy-2-methylquinoline-5,8-dione is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinoline derivatives .
- While similar compounds like 2-hydroxyquinoline and 4-hydroxyquinoline also exhibit biological activities, the presence of both hydroxy and methyl groups in 4-hydroxy-2-methylquinoline-5,8-dione enhances its pharmacological potential .
特性
CAS番号 |
90800-43-4 |
|---|---|
分子式 |
C10H7NO3 |
分子量 |
189.17 g/mol |
IUPAC名 |
2-methyl-1H-quinoline-4,5,8-trione |
InChI |
InChI=1S/C10H7NO3/c1-5-4-8(14)9-6(12)2-3-7(13)10(9)11-5/h2-4H,1H3,(H,11,14) |
InChIキー |
KJLIJEUZKMWVAO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)C2=C(N1)C(=O)C=CC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



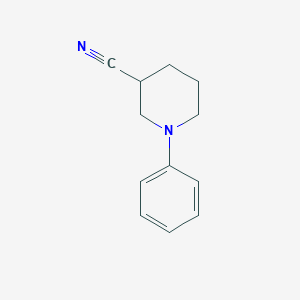
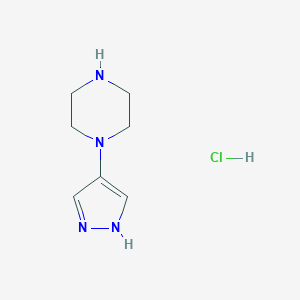
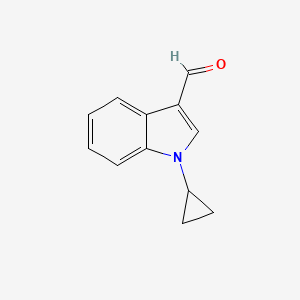
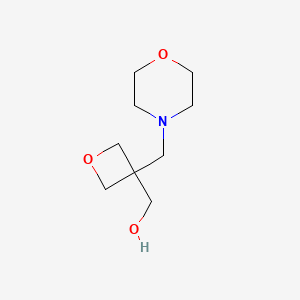

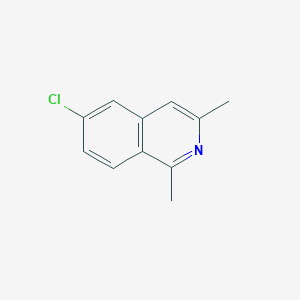
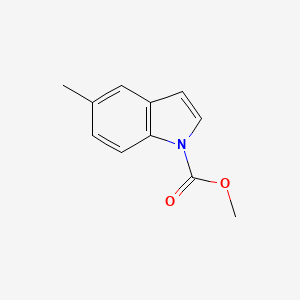

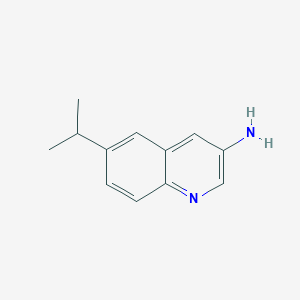


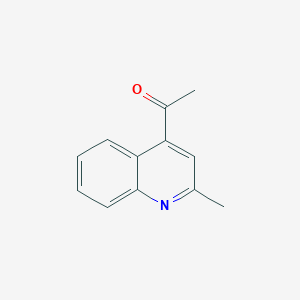
![(2-Aminoethyl)[2-(azepan-1-YL)ethyl]amine](/img/structure/B11905433.png)
